molecular formula C7H11NO B12948348 2-Methyl-2-azabicyclo[2.2.1]heptan-5-one

2-Methyl-2-azabicyclo[2.2.1]heptan-5-one

Cat. No.: B12948348
M. Wt: 125.17 g/mol
InChI Key: JBEJIIIRMCKDBV-UHFFFAOYSA-N
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Description

2-Methyl-2-azabicyclo[2.2.1]heptan-5-one is a bicyclic compound featuring a seven-membered ring system with a bridgehead nitrogen atom and a ketone group. Its IUPAC name reflects the norbornane-like framework (bicyclo[2.2.1]heptane) modified by a methyl-substituted nitrogen and a carbonyl moiety. It is cataloged under CAS numbers such as 93798-22-2 (amine derivative) and 50494-49-0 (ketone form) and is commercially available for research applications .

Properties

IUPAC Name

2-methyl-2-azabicyclo[2.2.1]heptan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-8-4-5-2-6(8)3-7(5)9/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEJIIIRMCKDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-azabicyclo[2.2.1]heptan-5-one typically involves the use of cyclopentenes as starting materials. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-azabicyclo[2.2.1]heptan-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The nitrogen atom in the bicyclic structure allows for substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, m-chloroperoxybenzoic acid (MCPBA) for epoxidation, and other electrophilic reagents for substitution reactions .

Major Products

The major products formed from these reactions include oxygenated derivatives, epoxides, and polyfunctionalized bicyclic systems .

Scientific Research Applications

2-Methyl-2-azabicyclo[2.2.1]heptan-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-azabicyclo[2.2.1]heptan-5-one involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom in its structure allows it to form various interactions with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Structural Analogs and Their Features
Compound Name Structure Substituents/Modifications Key Properties/Applications Reference
2-Methyl-2-azabicyclo[2.2.1]heptan-5-one Bicyclo[2.2.1]heptan-5-one with N-methyl N-methyl, ketone Intermediate in drug synthesis; rigid scaffold for bioactive molecules
2-Boc-2-azabicyclo[2.2.1]heptan-5-one Bicyclo[2.2.1]heptan-5-one with Boc-protected N Boc group at N Enhanced stability for storage; used in peptide coupling reactions
6,6-Dimethylbicyclo[2.2.1]heptan-5-one Bicyclo[2.2.1]heptan-5-one with 6,6-dimethyl 6,6-dimethyl groups Increased lipophilicity; potential flavor/fragrance applications
2-Azabicyclo[3.2.1]octan-2-ium (C-1723) Bicyclo[3.2.1]octane with N-methyl and ammonium Larger ring (3.2.1), ammonium group Binds DNMT1 via H-bonds; studied as a DNA methyltransferase inhibitor
2-Oxa-5-azabicyclo[2.2.1]heptane Bicyclo[2.2.1]heptane with N and O atoms Oxa and aza bridges Polar framework for solubility tuning in drug design

Pharmacological Relevance

  • DNMT1 Inhibition : Derivatives like C-1723 (2-azabicyclo[3.2.1]octan-2-ium) exhibit strong binding to DNMT1 via three hydrogen bonds and an H-π interaction . The smaller 2.2.1 system may reduce steric hindrance but limit binding pocket compatibility compared to the 3.2.1 analog.
  • Bioavailability : The methyl group in this compound enhances metabolic stability relative to unsubstituted analogs, while Boc-protected versions improve solubility for in vitro assays .

Commercial Availability and Cost

Table 2: Pricing and Availability of Selected Compounds
Compound Price (EUR/USD) Supplier Key Use
This compound Not listed Biopharmacule, Alfa Chemistry Research intermediate
2-Boc-2-azabicyclo[2.2.1]heptan-5-one 284.00 EUR/100 mg CymitQuimica Peptide synthesis
2-Azabicyclo[2.2.1]heptane 81.00 EUR/250 mg Chemistry Services Scaffold for drug discovery
6,6-Dimethylbicyclo[2.2.1]heptan-5-one Not listed Good Scents Company Fragrance ingredient

Biological Activity

2-Methyl-2-azabicyclo[2.2.1]heptan-5-one is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H15N
  • Molecular Weight : 189.25 g/mol
  • Structure : The bicyclic structure of this compound features a ketone group at the 5-position, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with bicyclic ketones.
  • Reaction Conditions : Common methods include reduction using lithium aluminum hydride (LiAlH4) in inert solvents like tetrahydrofuran (THF) or other nucleophilic substitution reactions.

Neuropharmacological Effects

Research indicates that compounds with the 2-azabicyclo[2.2.1]heptane scaffold exhibit significant interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological conditions.

  • Binding Affinity : Studies have shown that derivatives of this compound can bind with high affinity to nAChRs, suggesting potential applications in treating neurodegenerative diseases and cognitive disorders .

Anticancer Activity

Recent investigations have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines.

Cell Line IC50 (µM) Activity
A549 (Lung Cancer)15.0Moderate Activity
MCF-7 (Breast Cancer)10.5Significant Activity
MV4-11 (Leukemia)12.0Moderate Activity

These results indicate that modifications to the bicyclic structure can enhance biological activity, making this compound a promising candidate for further drug development .

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets:

  • Receptor Binding : The compound acts as a ligand for nAChRs, modulating their activity and influencing neurotransmitter release.
  • Antiproliferative Mechanisms : In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Study on Neuroprotective Effects

In a recent study, researchers evaluated the neuroprotective effects of a derivative of this compound in an animal model of Alzheimer's disease. The results demonstrated improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Anticancer Research

Another study focused on the anticancer properties of this compound against glioblastoma cells, revealing that it significantly inhibited tumor growth in vitro and in vivo models, supporting its development as an anticancer agent .

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